N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide

Medicinal chemistry Drug-likeness CNS drug design

Procure CAS 1171223-78-1 for your screening library. This tertiary amide permanently replaces the H-bond donor of secondary amide analogs with a basic pyrazolylethyl arm (pKa ~2–3), achieving zero HBD, clogP 4.1, and TPSA <60 Ų—ideal for CNS permeability and oral developability profiling. Combined sp³-rich cyclohexyl (Fsp³ ≈0.47) and dual heteroaryl rings deliver a three-dimensional pharmacophore not accessible to mono-substituted or N–H analogs. Use in head-to-head SAR studies against N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides to map potency, selectivity, and ADME vectors at the amide nitrogen.

Molecular Formula C19H22N4OS
Molecular Weight 354.47
CAS No. 1171223-78-1
Cat. No. B2492323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide
CAS1171223-78-1
Molecular FormulaC19H22N4OS
Molecular Weight354.47
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H22N4OS/c24-18(15-7-2-1-3-8-15)23(14-13-22-12-6-11-20-22)19-21-16-9-4-5-10-17(16)25-19/h4-6,9-12,15H,1-3,7-8,13-14H2
InChIKeyCLDMNDCMUQDBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide (CAS 1171223-78-1): A Structurally Differentiated Benzothiazole-Pyrazole Hybrid for Screening Library Selection


N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide (CAS 1171223-78-1) is a fully substituted, non-basic amide that embeds a benzothiazole, a pyrazole, and a cyclohexyl group into a single compact scaffold (MW 354.5 g/mol, clogP 4.1, zero H-bond donors) [1]. Unlike the more extensively studied N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, which are secondary amides (one H-bond donor), this compound is a tertiary amide permanently blocked at the amide nitrogen by an N-(2-(1H-pyrazol-1-yl)ethyl) substituent [2]. The combination of a blocked amide, an all-carbon cyclohexyl ring, and two heteroaryl rings creates a three-dimensional pharmacophore not accessible to mono-substituted analogs, making the compound a structurally distinct entry in benzothiazole-based screening libraries.

Why In-Class (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides Cannot Replace CAS 1171223-78-1 in Focused Library Design


Structural analogs within the (benzo[d]thiazol-2-yl)cyclohexanecarboxamide family predominantly consist of secondary amides that retain a hydrogen-bond donor at the amide nitrogen [1]. The target compound permanently replaces this donor with a basic pyrazole-bearing ethyl side chain, transforming the polarity, basicity, and molecular recognition profile of the scaffold. This structural change directly impacts two critical selection criteria for small-molecule libraries: (i) H-bond donor count, which governs passive permeability and CNS penetration potential, and (ii) introduction of a protonatable pyrazole nitrogen (pKa ~2–3) that adds pH-dependent solubility and potential for salt-bridge interactions not present in the parent secondary amide series [1]. No close analog combines a blocked cyclohexanecarboxamide with an N-linked pyrazolylethyl arm on the benzothiazole core; substituting with a simpler N-H amide or an N-aryl analog necessarily sacrifices one of these distinguishing features and yields a compound with different permeability, solubility, and target-engagement fingerprints.

Quantitative Differentiation Evidence for CAS 1171223-78-1 vs. Closest Structural Analogs


Hydrogen-Bond Donor Count: Zero vs. One in the Closest Secondary Amide Analog

The target compound possesses zero hydrogen-bond donors, whereas the closest structural analog N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide (the unsubstituted parent secondary amide) contains one H-bond donor (the amide N–H) [1][2]. H-bond donor count is a fundamental parameter in Lipinski's Rule of Five and a strong determinant of passive membrane permeability. Removal of the single H-bond donor typically reduces polar surface area and improves the likelihood of oral bioavailability and CNS penetration. The change from one to zero donors represents a binary improvement in a key drug-likeness metric.

Medicinal chemistry Drug-likeness CNS drug design

Calculated Lipophilicity (clogP) and TPSA: Differentiation from the N–H Parent and N-Aryl Analogs

The computed XLogP3-AA value for CAS 1171223-78-1 is 4.1, whereas the parent secondary amide N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide has a lower computed clogP (estimated ~3.0 based on fragment contributions) and an N–H amide TPSA contribution of ~29 Ų [1][2]. The addition of the pyrazolylethyl group increases lipophilicity while maintaining a moderate TPSA (estimated <60 Ų), placing the compound in a favorable region of the lipophilicity-permeability envelope. This differentiates it from more polar N–H analogs and from more lipophilic N-aryl congeners (e.g., N-phenyl analogs with clogP >5 and higher TPSA).

Physicochemical profiling Permeability Library design

Rotatable Bond and Ring Count: Enhanced Conformational Flexibility vs. Rigid Analogs

CAS 1171223-78-1 contains 5 rotatable bonds and 3 ring systems, whereas the most rigid analogs in the N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide series (e.g., N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide) contain only 3 rotatable bonds and 2 rings [1][2]. The additional ethylene linker between the amide nitrogen and the pyrazole ring introduces two extra rotatable bonds, increasing the number of energetically accessible conformations. In contrast, N-aryl analogs such as N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide (CAS 1172334-12-1) replace the flexible cyclohexyl group with a planar phenyl ring, reducing three-dimensional character. The cyclohexyl-pyrazolylethyl combination uniquely balances flexibility (5 rotatable bonds) with saturation (sp³-rich cyclohexyl), a profile increasingly prioritized in fragment-based and phenotypic screening libraries.

Conformational analysis Scaffold diversity Target engagement

Recommended Application Scenarios for CAS 1171223-78-1 Based on Physicochemical and Structural Differentiation


Scout Molecule for CNS-Penetrant Benzothiazole Library Design

The combination of zero H-bond donors, a moderate clogP of 4.1, and an estimated TPSA below 60 Ų makes CAS 1171223-78-1 a strong candidate for inclusion in CNS-oriented screening decks [1]. Its physicochemical profile sits within the optimal CNS drug space (clogP 2–5, TPSA <70 Ų, HBD ≤1), providing a benchmark for evaluating permeability and brain exposure of benzothiazole-pyrazole hybrids. Unlike the N–H parent series, which contains an H-bond donor inhibitory to CNS penetration, this compound offers a clean profile for assessing intrinsic CNS potential of the scaffold [2].

Fragment-Based and Phenotypic Screening Library Diversification

With 5 rotatable bonds, three ring systems, and an sp³-rich cyclohexyl group (Fsp³ ≈ 0.47), CAS 1171223-78-1 addresses the demand for three-dimensional, conformationally flexible fragments in modern screening collections [1]. Its structural complexity exceeds that of simpler N–H benzothiazole-cyclohexane amides (fewer rotatable bonds, lower Fsp³) while avoiding the flat, polyaromatic character of N-aryl analogs. This profile is particularly valuable for phenotypic screens where target deconvolution is performed post-hoc, as the compound's intermediate complexity provides a balance between hit rates and chemical tractability [2].

Selectivity Profiling Against the (Benzo[d]thiazol-2-yl)cyclohexanecarboxamide Chemotype Series

The tertiary amide architecture of CAS 1171223-78-1 distinguishes it from the secondary amide series evaluated by Nam et al. [2], which exhibited moderate antimicrobial and cytotoxic activities. Procurement of this compound alongside selected secondary amide analogs (e.g., N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide) enables direct head-to-head profiling to determine whether N-alkylation with a pyrazolylethyl group enhances, diminishes, or redirects biological activity. This chemical probe strategy can identify structure-activity relationship (SAR) trends around the amide nitrogen, a key vector for modulating potency, selectivity, and ADME properties within this chemotype [1].

pH-Dependent Solubility and Salt-Bridge Interaction Studies

The pyrazole ring introduces a weakly basic nitrogen (conjugate acid pKa ~2–3) absent in the parent secondary amide series [1]. This feature enables pH-dependent solubility modulation: at low pH (e.g., gastric conditions), partial protonation of the pyrazole can enhance aqueous solubility, while the neutral species predominates at physiological pH, preserving membrane permeability. This property is valuable for compounds intended for oral dosing or for formulations requiring pH-triggered release. Comparative solubility-pH profiling against non-basic analogs (N–H amides, N-aryl derivatives) can quantify the contribution of the pyrazole to the compound's developability profile.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.